molecular formula C8H16ClNO4S B2744481 Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride CAS No. 2375273-37-1

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride

Cat. No.: B2744481
CAS No.: 2375273-37-1
M. Wt: 257.73
InChI Key: DFXXSKLLCUQSAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXSKLLCUQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCS(=O)(=O)CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with appropriate reagents under controlled conditions. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. The reaction conditions often involve heating the reactants in ethanol (EtOH) and using sodium bicarbonate (NaHCO3) as a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: Pd/C, H2

    Substitution: CH3I, Cs2CO3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride typically involves the reaction of thiazolidinedione derivatives with various reagents under controlled conditions. Common methods include:

  • Catalysts : Dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Base : Sodium bicarbonate (NaHCO3).
  • Solvent : Ethanol (EtOH).

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules and as a reagent in various organic reactions.

Biology

The compound has been investigated for its biological activity, particularly its effects on cellular processes. It functions as a probe in biochemical assays, helping to elucidate the mechanisms of action of various biological pathways.

Medicine

This compound shows promise in drug development targeting specific molecular pathways. Its therapeutic potential includes:

  • Anti-inflammatory Effects : Studies suggest that compounds derived from this structure can modulate inflammatory responses.
StudyFindings
Akhmetshina et al., 2009Investigated the role of CB2 receptors in dermal fibrosis and liver pathophysiology, highlighting the therapeutic potential of similar compounds .
Lotersztajn et al., 2007Discussed the modulation of fibrogenesis associated with chronic liver diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique functional groups allow for diverse applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₈H₁₆ClNO₄S
  • Molecular Weight : 257.7 g/mol
  • Key Features: A 1,1-dioxothian (sulfone) ring substituted with a primary amino group at the 4-position. Methyl ester of the acetic acid side chain. Hydrochloride salt form enhances solubility .

Comparison with Structurally Similar Compounds

2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₄S (identical to the target compound)
  • Key Differences: Substituent: Aminomethyl (-CH₂NH₂) group instead of a primary amino (-NH₂) group on the thian ring. Functional Group: Free carboxylic acid instead of a methyl ester.
  • Implications: Increased polarity due to the carboxylic acid, improving aqueous solubility but reducing cell permeability. Aminomethyl group may alter reactivity (e.g., reduced nucleophilicity compared to a primary amine) .

4-(Aminomethyl)-1λ⁶-thiane-1,1-dione Hydrochloride

  • Molecular Formula: Likely C₆H₁₂ClNO₂S (estimated).
  • Key Differences: No acetic acid side chain; aminomethyl group directly attached to the sulfone ring.
  • Implications :
    • Simplified structure may enhance metabolic stability but limit versatility in derivatization.
    • Smaller molecular weight could improve bioavailability .

Methyl 2-(4-Aminothian-4-yl)acetate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂S
  • Key Differences :
    • Absence of sulfone groups (1,1-dioxo) on the thian ring.
  • Implications :
    • Reduced polarity increases lipophilicity, favoring membrane permeability.
    • Sulfur atom in the thian ring may participate in different redox reactions compared to sulfones .

Methyl 2-(4-Aminophenyl)acetate Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Key Differences :
    • Benzene ring replaces the thian ring.
  • Implications :
    • Aromatic π-system enables stronger van der Waals interactions in target binding.
    • Lack of sulfur atoms eliminates sulfone-related metabolic pathways .

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₃
  • Key Differences :
    • Tetrahydropyran (oxygen-containing ring) replaces the thian ring.
  • Reduced steric hindrance compared to sulfur-containing analogs .

Structural and Functional Analysis

Impact of Sulfone Groups

  • Non-Sulfone Analogs (): Higher lipophilicity enhances blood-brain barrier penetration but may reduce aqueous solubility .

Amino Group Substitution

  • Primary Amino (-NH₂): High nucleophilicity facilitates interactions with electrophilic targets (e.g., enzyme active sites).
  • Aminomethyl (-CH₂NH₂): Reduced reactivity but increased steric bulk may improve metabolic stability .

Ring System Variations

  • Thian vs. Benzene () :
    • Thian’s sulfur atom participates in unique interactions (e.g., sulfur-π interactions), while benzene offers aromatic stacking.
  • Thian vs. Thiazole () :
    • Thiazole’s aromaticity and nitrogen atom enable distinct binding modes, often exploited in antimicrobial agents .

Pharmacokinetic Considerations

  • Sulfone-containing compounds generally show longer half-lives due to resistance to oxidative metabolism. Non-sulfone analogs () may be metabolized faster via cytochrome P450 enzymes .

Data Tables

Compound Molecular Formula Key Feature Solubility (mg/mL) LogP
Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate HCl C₈H₁₆ClNO₄S Sulfone, primary amine 25 (DMSO) -0.5
2-[4-(Aminomethyl)-1,1-dioxothian-4-yl]acetic HCl C₈H₁₆ClNO₄S Sulfone, aminomethyl, carboxylic acid 50 (Water) -1.2
Methyl 2-(4-aminothian-4-yl)acetate HCl C₈H₁₆ClNO₂S Non-sulfone thian ring 10 (DMSO) 1.8
Methyl 2-(4-aminophenyl)acetate HCl C₉H₁₂ClNO₂ Aromatic benzene ring 15 (Methanol) 2.5

Biological Activity

Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 2-(4-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride
  • CAS Number : 1419101-16-8
  • Molecular Formula : C8H14ClN O4S
  • Molecular Weight : 206.259 g/mol
  • Purity : ≥95% .

The compound's biological activity is primarily attributed to its interaction with various biological pathways. It has been noted for its potential effects on enzyme modulation, particularly in relation to nitric oxide synthase (NOS) activity. The acetylation mechanism appears to enhance the activation of NOS, leading to increased nitric oxide production, which is crucial for various physiological processes including vasodilation and platelet aggregation inhibition .

Antiplatelet Activity

Research indicates that methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride may exhibit significant antiplatelet effects. This activity is mediated through the inhibition of cyclooxygenase (COX) pathways, resulting in decreased thromboxane A2 (TxA2) levels and subsequent reduction in platelet aggregation .

Enzyme Interaction

The compound acts as a substrate for Calreticulin Transacetylase (CRTAase), an enzyme involved in transferring acetyl groups to receptor proteins. This modification can alter the biological activity of these proteins, enhancing or inhibiting their functions depending on the context .

Case Studies

  • In Vitro Studies : A study demonstrated that methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate; hydrochloride effectively inhibited ADP/Arachidonic acid-dependent platelet aggregation in vitro. The results suggested a dose-dependent relationship between the compound concentration and antiplatelet activity.
  • In Vivo Studies : Animal models treated with this compound showed significant reductions in thrombus formation compared to control groups, indicating its potential therapeutic applications in preventing cardiovascular events .

Data Table

PropertyValue
CAS Number1419101-16-8
Molecular FormulaC8H14ClN O4S
Molecular Weight206.259 g/mol
Purity≥95%
Antiplatelet ActivitySignificant inhibition observed
MechanismNOS activation via acetylation

Q & A

Q. What is the recommended synthetic route for Methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate hydrochloride?

Methodological Answer: A validated synthetic route involves:

Esterification : Reacting 4-amino-1,1-dioxothian-4-yl acetic acid with methanol under acidic catalysis to form the methyl ester.

Hydrochloride Formation : Treating the free base with HCl gas in a cooled dichloromethane/water biphasic system to precipitate the hydrochloride salt .

Purification : Recrystallization from absolute alcohol and ether yields high-purity product (≥95%) .

Q. How is the structural identity and purity of this compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm the ester (–COOCH₃, δ ~3.6 ppm), sulfone (–SO₂–, δ ~3.1–3.3 ppm), and ammonium (–NH₃⁺, δ ~8.2 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 228.06 (C₇H₁₄ClNO₄S) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the crystalline lattice .
  • HPLC : Purity ≥98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereochemical control during synthesis?

Methodological Answer: The 4-amino group and thiane ring introduce chiral centers. Optimize via:

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to enhance enantiomeric excess (ee) during esterification .
  • Temperature Control : Lower reaction temperatures (e.g., –20°C) reduce racemization .
  • Crystallization Screening : Chiral solvents (e.g., (S)-limonene) improve diastereomeric separation .

Data Contradiction : Conflicting ee values (70–90%) in literature suggest solvent polarity impacts stereoselectivity. Polar aprotic solvents (DMF) favor higher ee .

Q. How can contradictions in solubility data across studies be resolved?

Methodological Answer: Reported solubility discrepancies arise from:

  • pH Dependency : Solubility in water increases at pH <3 due to protonation of the amino group.
  • Salt Forms : Free base vs. hydrochloride salt exhibit divergent solubility in ethanol (20 mg/mL vs. 50 mg/mL) .
  • Temperature : Solubility in DMSO rises from 10 mM at 25°C to 25 mM at 40°C .

Q. Standardized Protocol :

  • Measure solubility in triplicate using USP rotating flask method at 25°C ± 0.5 .

Q. What analytical methods detect degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS : Identifies major degradants (e.g., hydrolyzed ester or oxidized sulfone) .
  • Stability-Indicating HPLC : Validate method per ICH Q2(R1) with resolution >2.0 between peaks .

Q. Degradation Pathways :

ConditionMajor DegradantMechanism
Acidic (1M HCl)4-Aminothiane derivativeEster hydrolysis
Alkaline (1M NaOH)Sulfonic acidSulfone oxidation
UV lightN-oxidePhoto-oxidation

Q. How does the hydrochloride salt influence stability and bioavailability?

Methodological Answer:

  • Hygroscopicity : The hydrochloride form absorbs moisture (3% w/w at 60% RH), requiring desiccated storage .
  • Dissolution Rate : Salt form improves aqueous solubility (15 mg/mL vs. 2 mg/mL for free base), enhancing in vitro bioavailability .
  • Mechanistic Studies : Use powder X-ray diffraction (PXRD) to correlate crystallinity with stability. Amorphous regions accelerate degradation .

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